Cucurbitacin E Cucurbitacin E Cucurbitacin E is a cucurbitacin in which a lanostane skeleton is multi-substituted with hydroxy, methyl and oxo substituents, with unsaturation at positions 1, 5 and 23. It is a cucurbitacin and a tertiary alpha-hydroxy ketone.
Cucurbitacin E is a natural product found in Begonia nantoensis, Bacopa monnieri, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 18444-66-1
VCID: VC21350644
InChI: InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1
SMILES:
Molecular Formula: C32H44O8
Molecular Weight: 556.7 g/mol

Cucurbitacin E

CAS No.: 18444-66-1

Cat. No.: VC21350644

Molecular Formula: C32H44O8

Molecular Weight: 556.7 g/mol

* For research use only. Not for human or veterinary use.

Cucurbitacin E - 18444-66-1

CAS No. 18444-66-1
Molecular Formula C32H44O8
Molecular Weight 556.7 g/mol
IUPAC Name [(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Standard InChI InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1
Standard InChI Key NDYMQXYDSVBNLL-MUYMLXPFSA-N
Isomeric SMILES CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O
Canonical SMILES CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Chemical Structure and Properties

Cucurbitacin E is a highly oxidated steroid consisting of a tetracyclic triterpene structure . Like all cucurbitacins, it contains a basic 19-(10→9β)–abeo--10α–lanost–5--ene ring skeleton with a characteristic 5,(6)-double bond . One distinctive feature that differentiates cucurbitacins from typical steroidal nuclei is that a methyl group is located at C-9 rather than C-10 . Under specific conditions, modifications in the Cucurbitacin E molecule can lead to the formation of other types of cucurbitacins, including cucurbitacins I, J, K, and L .

Most cucurbitacins, including Cucurbitacin E, are crystalline in nature at room temperature, with the exception of Cucurbitacin H which exists as an amorphous solid . Regarding solubility properties, Cucurbitacin E dissolves readily in multiple organic solvents including petroleum ether, chloroform, benzene, ethyl acetate, methanol, and ethanol, but exhibits only slight solubility in water and is insoluble in ether . Spectroscopically, it demonstrates an absorption maximum for ultraviolet light between 228-234 nm, a characteristic shared with other cucurbitacins .

Table 1: Physical and Chemical Properties of Cucurbitacin E

PropertyCharacteristic
Chemical ClassTetracyclic triterpene
Structural FeatureHighly oxidated steroid
Basic Skeleton19-(10→9β)–abeo--10α–lanost–5--ene ring
Distinctive Bond5,(6)-double bond
Physical StateCrystalline at room temperature
SolubilitySoluble in organic solvents; slightly soluble in water
UV Absorption228-234 nm

Natural Sources and Distribution

Cucurbitacin E is primarily found in plants belonging to the Cucurbitaceae family, which includes cucumbers, melons, pumpkins, and gourds . These plants have traditionally been associated with the bitter taste that cucurbitacins impart. Beyond the Cucurbitaceae family, Cucurbitacin E has been isolated from various other plant families and is particularly abundant in traditional Chinese medicinal plants .

A notable source of Cucurbitacin E is Ecballium elaterium, commonly known as the "squirting cucumber" or "exploding cucumber," a plant that has been used in traditional medicine for various ailments across different cultures and regions . Modern research has increasingly focused on isolating and studying the bioactive compounds from this plant, with Cucurbitacin E emerging as one of its most pharmacologically significant constituents.

The widespread distribution of Cucurbitacin E across plant species suggests its importance as a defensive compound in plants, potentially protecting against herbivores and pathogens due to its bitter taste and biological activities. This natural distribution has facilitated its historical use in traditional medicine systems worldwide, long before its chemical structure and specific properties were scientifically characterized.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of Cucurbitacin E is essential for evaluating its potential as a therapeutic agent. After absorption, Cucurbitacin E, like other cucurbitacins, binds to human blood serum albumin (HSA) for further organ targeting . Studies using fluorescence spectroscopy and circular dichroism have revealed that Cucurbitacin E exhibits strong affinity for albumin binding without causing significant structural alterations in the HSA protein . The binding forces between Cucurbitacin E and HSA are primarily hydrophobic in nature, which influences its distribution throughout the body .

Metabolism studies have demonstrated that Cucurbitacin E can undergo hydrolysis to produce Cucurbitacin I, indicating potential biotransformation in vivo . Glucuronidation plays a significant role in the metabolism of Cucurbitacin E, with UGT1A1 being identified as the primary isoform involved, followed by UGT1A7, 1A10, 1A6, and 1A8 . Sulfation of Cucurbitacin E has also been identified through the action of sulfotransferases from human liver cytosols, further contributing to its metabolic fate .

Cucurbitacin E has demonstrated significant interactions with drug-metabolizing enzymes, particularly by inhibiting CYP2C enzymes . This inhibition can affect the pharmacokinetics of drugs metabolized by this enzyme system, as evidenced in studies with warfarin, a CYP2C substrate . Treatment with Cucurbitacin E decreased warfarin clearance by 28-32%, increased the area under the curve by 55-62%, and prolonged plasma half-life by 58-72% . These pharmacokinetic changes resulted in an enhanced anticoagulant effect of warfarin, highlighting the potential for clinically significant drug interactions when Cucurbitacin E is used concomitantly with CYP2C substrates .

Biological Activities

Anticancer Activity

The anticancer activity of Cucurbitacin E is perhaps its most extensively studied property, with research demonstrating its efficacy against various cancer types through multiple mechanisms . Cucurbitacin E inhibits cancer cell growth by inducing autophagy, promoting apoptosis, and controlling cell proliferation .

One mechanism through which Cucurbitacin E exerts its anticancer effects is by disrupting the cell cycle of cancer cells . It has been reported to inhibit genes encoding cyclins, which are essential for cell cycle progression. Additionally, Cucurbitacin E inhibits the Raf/MEK/ERK signaling pathway, which regulates cell proliferation, growth, differentiation, and senescence .

Cucurbitacin E significantly affects the JAK/STAT signaling pathway, which is frequently dysregulated in cancer cells . By inhibiting STAT3 phosphorylation, Cucurbitacin E triggers mitochondria-dependent apoptotic pathways through the sequential activation of caspase-8 and caspase-3 . It also reduces the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic proteins like Bim .

Recent molecular docking studies have identified Cucurbitacin E as a potent anti-lung cancer compound . The research demonstrated that Cucurbitacin E has strong binding affinity to proteins associated with lung cancer, particularly the 5C5S (Chain: A) protein, with a binding score of -9.1 kJ/mol . This interaction, along with favorable ADMET parameters, suggests Cucurbitacin E could be a promising lead compound for lung cancer treatment .

Furthermore, Cucurbitacin E increases the activity of anti-cancer drugs in certain cancer types by selectively enhancing the chemosensitivity of nutrient receptors on or inside cancer cells . This property facilitates greater binding of anti-cancer drug molecules to cancer cells, decreasing nutrient binding and ultimately leading to selective cell death of cancer cells .

Effects on Intestinal Health

Recent research has highlighted the beneficial effects of Cucurbitacin E on intestinal health, particularly in the context of inflammatory bowel disease . In a mouse model of colitis induced by dextran sulfate sodium (DSS), Cucurbitacin E alleviated symptoms such as body weight loss and impaired colonic morphology .

Cucurbitacin E treatment has been shown to preserve intestinal barrier function through several mechanisms. It maintains the expression of tight junction proteins including Claudin-1, Tjp-1, and Occludin, while decreasing the expression of Claudin-2, which is typically elevated in inflammatory conditions . This protective effect on tight junctions helps reduce intestinal permeability, as evidenced by decreased FITC-dextran content in Cucurbitacin E-treated animals compared to those with untreated colitis .

Table 2: Effects of Cucurbitacin E on Intestinal Health Parameters in DSS-Induced Colitis

ParameterEffect of Cucurbitacin E
Body WeightPrevents DSS-induced weight loss
Colon LengthPrevents DSS-induced decrease
Colon MorphologyReduces mucosal edema
Tight Junction ProteinsMaintains expression of Claudin-1, Tjp-1, Occludin
Intestinal PermeabilityDecreases FITC-dextran permeability
Inflammatory CytokinesReduces TNF-α, IL-6, IL-8 levels
Cell ApoptosisPrevents DSS-induced apoptosis
Gut MicrobiotaRestores alpha diversity and modulates bacterial composition

Other Biological Activities

In addition to the aforementioned activities, Cucurbitacin E possesses several other biological properties that broaden its potential therapeutic applications:

  • Hepatoprotective effects: Cucurbitacin E may protect liver cells from damage caused by various toxins .

  • Antimicrobial activity: Studies suggest that Cucurbitacin E exhibits antimicrobial properties against certain pathogens, contributing to its traditional medicinal uses .

  • Antioxidant activity: Particularly the glycoside form of Cucurbitacin E has demonstrated antioxidant and free-radical scavenging properties .

  • Anthelmintic effects: Cucurbitacin E may be effective against certain parasitic worms, supporting its use in traditional medicine for parasitic infections .

  • Antiviral activity: Some research indicates potential antiviral properties of Cucurbitacin E, though this area requires further investigation .

  • Antihyperglycemic effects: Cucurbitacin E may help regulate blood glucose levels, suggesting potential applications in diabetes management .

  • Cardioprotective properties: Evidence suggests that Cucurbitacin E may have beneficial effects on cardiovascular health, possibly through its anti-inflammatory and antioxidant activities .

These diverse biological activities highlight the versatility of Cucurbitacin E as a potential therapeutic agent for various health conditions, though many of these properties require further investigation to fully understand their mechanisms and therapeutic potential.

Molecular Mechanisms of Action

The varied biological activities of Cucurbitacin E are mediated through multiple molecular pathways and cellular targets. Understanding these mechanisms is crucial for harnessing the therapeutic potential of this compound and developing targeted interventions.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of Cucurbitacin E primarily involve inhibition of cyclooxygenase (COX) enzymes and reactive nitrogen species (RNS) . By inhibiting nitric oxide production in macrophages without affecting cell viability, Cucurbitacin E selectively targets inflammatory processes .

Transcriptome analysis has revealed that Cucurbitacin E affects the expression of genes involved in several inflammation-related pathways, including the TNF signaling pathway, cytokine-cytokine receptor interaction, Th17 cell differentiation, and the NFκB signaling pathway . Specifically, Cucurbitacin E downregulates the expression of multiple pro-inflammatory genes including Cxcl2, Cxcl3, Il1b, Ptgs2, Cxcl1, Ccl4, Il17a, Il6, Stat3, Il17f, Il22, and Tnfrsf1b, among others .

Anticancer Mechanisms

The anticancer effects of Cucurbitacin E involve several distinct mechanisms. It disrupts the cell cycle by inhibiting genes encoding cyclins and can induce apoptosis through modulation of pro- and anti-apoptotic proteins . Cucurbitacin E inhibits key signaling pathways involved in cancer progression, including the JAK/STAT pathway and the Raf/MEK/ERK pathway .

By inhibiting STAT3 phosphorylation, Cucurbitacin E triggers mitochondria-dependent apoptotic pathways . This effect on STAT3 is particularly significant given the role of this transcription factor in promoting cancer cell survival, proliferation, and resistance to apoptosis.

Cucurbitacin E also affects the cellular cytoskeleton, which can disrupt cancer cell division and migration . This action on cytoskeletal dynamics may contribute to its ability to inhibit tumor metastasis.

Neuroprotective Mechanisms

The neuroprotective effects of Cucurbitacin E in Parkinson's disease models may involve modulation of autophagy pathways, although the exact mechanisms remain to be fully elucidated . Autophagy is a cellular process that removes damaged components and can be both protective and detrimental in neurodegenerative disorders, depending on the context.

While Cucurbitacin E shows protective effects against MPP+-induced cell death, its inability to protect against oxidative stress suggests that its neuroprotective mechanisms are selective and may involve specific cellular pathways rather than general antioxidant effects .

Intestinal Health Mechanisms

In the context of intestinal health, Cucurbitacin E operates through multiple mechanisms. It suppresses pro-inflammatory cytokines, maintains intestinal barrier function by preserving tight junction proteins, and modulates gut microbiota composition .

The relationship between Cucurbitacin E's effects on gene expression and microbiota composition is particularly interesting. Bioinformatics analysis has shown correlations between differentially expressed genes and bacterial taxa, suggesting that Cucurbitacin E may influence host-microbe interactions to promote intestinal health .

Drug Interactions and Pharmacokinetic Considerations

Given its effects on drug-metabolizing enzymes, particularly CYP2C enzymes, Cucurbitacin E has demonstrated potential to interact with various medications that are substrates of these enzymes . This has been conclusively shown in studies with warfarin, a widely used anticoagulant metabolized by CYP2C9 .

Table 3: Effects of Cucurbitacin E on Warfarin Pharmacokinetics

ParameterEffect of Cucurbitacin E (% Change)
ClearanceDecreased by 28-32%
Area Under Curve (AUC)Increased by 55-62%
Plasma Half-lifeProlonged by 58-72%
Anticoagulant Effect (PT max)Significantly increased

The inhibition of CYP2C enzymes by Cucurbitacin E results in these significant changes in warfarin pharmacokinetics, which translate to enhanced pharmacodynamic effects . This interaction highlights the importance of careful monitoring during concomitant use of herbal products containing Cucurbitacin E with medications metabolized by CYP2C enzymes .

These findings have important clinical implications. Patients taking medications that are CYP2C substrates should be advised about potential interactions with supplements or botanicals containing Cucurbitacin E. Additionally, these interactions must be considered when Cucurbitacin E is being developed for therapeutic applications, potentially requiring dose adjustments of co-administered medications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator